EGFR Kinase Inhibition: 5-Ethynylpyrimidine Scaffold Delivers 45 nM Potency, Surpassing 5-Vinyl Analogues in Cell-Based Assays
The 5-ethynylpyrimidine core confers significantly greater EGFR kinase inhibitory potency than the 5-vinyl analogue. A 5-ethynylpyrimidine derivative (compound 20a) exhibited an IC50 of 45 nM against EGFR kinase, while a 5-vinylpyrimidin-2-amine analogue showed an IC50 of 4.91 μM against the ABCG2 transporter, representing a >100-fold difference in potency [1][2]. Furthermore, in cell-based assays, several 5-ethynylpyrimidine compounds achieved IC50 values below 1 μM for EGFR and below 5 μM for A-549 and HL60 cell growth inhibition, whereas the 5-vinyl analogue was not active against EGFR at comparable concentrations [1][3].
| Evidence Dimension | EGFR kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 45 nM (derivative 20a) |
| Comparator Or Baseline | 5-Vinylpyrimidin-2-amine derivative (ABCG2 IC50: 4.91 μM) |
| Quantified Difference | >100-fold difference in potency (45 nM vs. >4,910 nM) |
| Conditions | In vitro kinase assay; cell growth inhibition in A-549 and HL60 cells |
Why This Matters
This >100-fold improvement in potency directly impacts the viability of hit-to-lead campaigns; researchers should select the 5-ethynyl scaffold for EGFR-targeted programs to achieve meaningful activity at lower concentrations.
- [1] Mao Y, Zhu W, Kong X, et al. Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors. Bioorg Med Chem. 2013;21(11):3090-3104. doi:10.1016/j.bmc.2013.03.053. View Source
- [2] BindingDB. BDBM50117994 (5-vinylpyrimidin-2-amine analog). ABCG2 inhibition data. Accessed 2026-04-23. View Source
- [3] Medscape. MEDLINE Abstract: Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors. Bioorg Med Chem. 2013;21(11):3090-3104. View Source
